

An In-depth Technical Guide to 4,4-Dimethylcyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethylcyclohexene

Cat. No.: B076398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,4-Dimethylcyclohexene**, a valuable building block in organic synthesis. This document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and a clear visualization of the synthetic pathway.

Core Chemical Identifiers

The unambiguous identification of chemical compounds is crucial for research and development. The standard identifiers for **4,4-Dimethylcyclohexene** are provided below.

Identifier	Value
IUPAC Name	4,4-dimethylcyclohexene[1]
CAS Number	14072-86-7[1][2]
Molecular Formula	C ₈ H ₁₄ [1][2]
Molecular Weight	110.20 g/mol [1][3]
InChI	InChI=1S/C8H14/c1-8(2)6-4-3-5-7-8/h3-4H,5-7H2,1-2H3[1][2]
InChIKey	DRORSPJLYCDESA-UHFFFAOYSA-N[1][2]
Canonical SMILES	CC1(CCC=CC1)C[1]
Synonyms	4,4-Dimethyl-1-cyclohexene, 1-Cyclohexene, 4,4-dimethyl-[2][4]

Physicochemical Properties

A summary of the key physical and chemical properties of **4,4-Dimethylcyclohexene** is presented in the table below. These properties are essential for designing experimental conditions and for predicting the behavior of the compound in various chemical processes.

Property	Value
Appearance	Colorless liquid[3]
Boiling Point	116 °C[5]
Melting Point	-74 °C[5]
Density	0.806 g/mL[5]
Molar Volume	136.8 mL/mol[5]
Refractive Index	1.445[5]
Solubility	Soluble in nonpolar organic solvents; insoluble in water.[3]

Experimental Protocol: Synthesis of 4,4-Dimethylcyclohexene via Wittig Reaction

This section details a robust method for the synthesis of **4,4-Dimethylcyclohexene** from 4,4-dimethylcyclohexanone using the Wittig reaction. The Wittig reaction is a widely used method for the olefination of aldehydes and ketones.[\[6\]](#)[\[7\]](#)

Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

The Wittig reagent, methylenetriphenylphosphorane ($\text{Ph}_3\text{P}=\text{CH}_2$), is typically prepared *in situ* from methyltriphenylphosphonium bromide.

Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Nitrogen or Argon gas for inert atmosphere

Procedure:

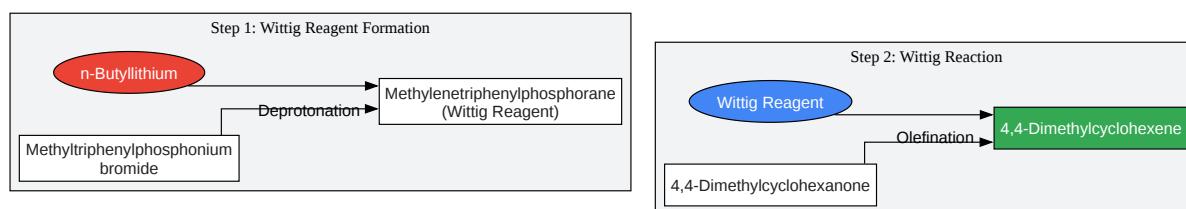
- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide.
- Add anhydrous diethyl ether or THF to the flask via a syringe.
- Cool the flask to 0 °C in an ice bath.
- While stirring under an inert atmosphere, slowly add a solution of n-butyllithium to the suspension. The appearance of a characteristic orange-red color indicates the formation of the ylide.[\[8\]](#)

- Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. The resulting slurry is the Wittig reagent, ready for use in the next step.

Part 2: Wittig Reaction with 4,4-Dimethylcyclohexanone

Materials:

- 4,4-Dimethylcyclohexanone
- Prepared Wittig reagent from Part 1
- Anhydrous diethyl ether or THF
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Pentane


Procedure:

- Cool the flask containing the prepared Wittig reagent to 0 °C in an ice bath.
- Dissolve 4,4-dimethylcyclohexanone in a minimal amount of anhydrous diethyl ether or THF.
- Slowly add the solution of 4,4-dimethylcyclohexanone to the stirred Wittig reagent via a syringe.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and add diethyl ether.
- Wash the organic layer sequentially with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
- The crude product will contain triphenylphosphine oxide as a byproduct. To isolate the **4,4-Dimethylcyclohexene**, triturate the crude mixture with pentane. Triphenylphosphine oxide is insoluble in pentane and will precipitate as a white solid.
- Filter the mixture to remove the triphenylphosphine oxide.
- The filtrate, containing the desired product, can be further purified by distillation to yield pure **4,4-Dimethylcyclohexene**.

Synthetic Pathway

The synthesis of **4,4-Dimethylcyclohexene** from 4,4-dimethylcyclohexanone via the Wittig reaction is a two-step process, beginning with the formation of the phosphorus ylide.

[Click to download full resolution via product page](#)

Synthesis of **4,4-Dimethylcyclohexene** via the Wittig Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Dimethylcyclohexene | C8H14 | CID 26445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Cyclohexene, 4,4-dimethyl- [webbook.nist.gov]
- 5. 4,4-dimethylcyclohexene [stenutz.eu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,4-Dimethylcyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076398#iupac-name-and-cas-number-for-4-4-dimethylcyclohexene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com